molecular formula C19H19F2N5O B6443501 2-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzoxazole CAS No. 2640967-63-9

2-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzoxazole

货号: B6443501
CAS 编号: 2640967-63-9
分子量: 371.4 g/mol
InChI 键: MPIBFJPTGDFEQO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a heterocyclic hybrid molecule featuring a 1,3-benzoxazole core linked via a piperazine moiety to a 2-cyclopropyl-6-(difluoromethyl)pyrimidine group. Its structural complexity arises from the fusion of three distinct pharmacophores:

  • 1,3-Benzoxazole: Known for aromaticity and electron-rich properties, contributing to π-π stacking interactions in biological systems.
  • Piperazine: A flexible six-membered ring that enhances solubility and serves as a spacer for optimizing steric and electronic interactions.
  • Pyrimidine with cyclopropyl and difluoromethyl substituents: The pyrimidine core offers hydrogen-bonding capabilities, while the cyclopropyl and difluoromethyl groups modulate lipophilicity and metabolic stability .

属性

IUPAC Name

2-[4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2N5O/c20-17(21)14-11-16(24-18(22-14)12-5-6-12)25-7-9-26(10-8-25)19-23-13-3-1-2-4-15(13)27-19/h1-4,11-12,17H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPIBFJPTGDFEQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)N3CCN(CC3)C4=NC5=CC=CC=C5O4)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzoxazole (CAS Number: 2640935-23-3) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Molecular Structure

  • Molecular Formula: C17H17F2N7
  • Molecular Weight: 357.4 g/mol
  • CAS Number: 2640935-23-3

Physical Properties

PropertyValue
DensityN/A
Boiling PointN/A
Melting PointN/A
Flash PointN/A

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in disease pathways. Notably, it exhibits antitumor , anti-inflammatory , and antiviral properties, making it a candidate for further pharmacological exploration.

Antitumor Activity

Research indicates that compounds with similar structural motifs have shown cytotoxic effects against various cancer cell lines. For example, derivatives containing piperazine and pyrimidine rings have been reported to inhibit cell proliferation in human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells .

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has been supported by studies demonstrating its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Preliminary findings suggest that related compounds exhibit IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Case Studies and Research Findings

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various piperazine derivatives on cancer cell lines, revealing that compounds structurally similar to 2-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzoxazole exhibited significant growth inhibition with IC50 values ranging from 10 to 20 µM against HeLa cells .
  • Inhibition of COX Enzymes : In a comparative analysis of anti-inflammatory agents, several derivatives demonstrated potent inhibition of COX-2 with IC50 values around 0.04 µmol, indicating that modifications in the benzoxazole structure could enhance anti-inflammatory efficacy .
  • Antiviral Screening : Although direct antiviral testing on this specific compound is lacking, related compounds have shown promise in inhibiting viral replication in vitro, suggesting the need for targeted studies on this molecule's antiviral potential .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the piperazine and pyrimidine rings can significantly impact potency and selectivity against various targets. For instance:

  • Substituting different groups on the benzoxazole can enhance COX inhibition.
  • Alterations in the cyclopropyl group may influence cytotoxicity against cancer cells.

科学研究应用

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds similar to 2-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzoxazole exhibit promising anticancer properties. Studies have shown that these compounds can inhibit specific pathways involved in tumor growth and proliferation. For instance, a study demonstrated that derivatives of this compound effectively inhibited the growth of various cancer cell lines through apoptosis induction and cell cycle arrest .

2. Neurological Disorders
The piperazine moiety in this compound suggests potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their efficacy as anxiolytics and antidepressants. Research has indicated that the modulation of serotonin receptors may play a crucial role in the therapeutic effects observed .

3. Antiviral Properties
Emerging studies have highlighted antiviral properties associated with pyrimidine derivatives, including those related to the target compound. Preliminary findings suggest that these compounds may inhibit viral replication mechanisms, making them candidates for further investigation in antiviral drug development .

Case Studies

Case Study 1: Anticancer Efficacy
A recent study published in a peer-reviewed journal explored the anticancer efficacy of a series of benzoxazole derivatives, including our compound of interest. The results indicated significant cytotoxicity against human breast cancer cells, with IC50 values demonstrating potency comparable to established chemotherapeutic agents .

Case Study 2: Neuropharmacological Effects
In another study focusing on neuropharmacological effects, researchers evaluated the anxiolytic potential of piperazine-based compounds in animal models. The findings suggested that these compounds could reduce anxiety-like behaviors significantly compared to control groups, indicating their potential as therapeutic agents for anxiety disorders .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Pyrazolo[3,4-d]Pyrimidin-4-yl Derivatives (Compound 3 from )
  • Structure : Contains a pyrazolo-pyrimidine core instead of a benzoxazole-pyrimidine system.
  • Research Findings : Compound 3 exhibits isomerization behavior under varying reaction conditions, suggesting higher conformational flexibility compared to the target compound’s rigid benzoxazole core .
Triazolo[4,3-a]Pyridin-3(2H)-one Derivatives (MM0421.02 from )
  • Structure: Features a triazolo-pyridinone scaffold linked to a piperazine-phenyl group.
  • Key Differences: The triazolo-pyridinone system replaces the benzoxazole-pyrimidine framework, reducing steric bulk. The phenyl substituent on the piperazine increases lipophilicity, which may impact membrane permeability compared to the target compound’s cyclopropyl group.
  • Regulatory Relevance : MM0421.02 is listed as an impurity in pharmaceutical standards, highlighting its significance in quality control for structurally related APIs .
BAY-985 ()
  • Structure: A benzimidazole-pyrimidine derivative with a trifluoropropanone-piperazine linker.
  • Key Differences: The trifluoropropanone group introduces strong electron-withdrawing effects, contrasting with the target compound’s difluoromethylpyrimidine. The dimethylamino pyrimidine substituent in BAY-985 enhances solubility but may reduce metabolic stability compared to the cyclopropyl group .

常见问题

Q. Structural Confirmation :

  • X-ray Crystallography : Resolve crystal structures to confirm bond angles and stereochemistry (e.g., similar piperazine-pyrimidine derivatives in ) .
  • Spectroscopy : Combine 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and high-resolution mass spectrometry (HRMS) for functional group verification .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

  • Antimicrobial Activity : Use minimum inhibitory concentration (MIC) assays against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as described for pyrazole-pyrimidine analogs in .
  • Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess potency and selectivity .

Advanced: How can structure-activity relationship (SAR) studies optimize potency against a target protein?

Methodological Answer:

  • Substituent Variation : Modify the cyclopropyl group (e.g., replace with methyl or trifluoromethyl) to assess steric/electronic effects on binding .
  • Piperazine Linker Optimization : Test alkyl or aryl spacers between the benzoxazole and pyrimidine moieties to enhance conformational flexibility .
  • Bioisosteric Replacement : Replace the difluoromethyl group with chloro or methoxy groups to evaluate metabolic stability .

Advanced: How can pharmacokinetic (PK) properties like metabolic stability be improved?

Methodological Answer:

  • Introducing Electron-Withdrawing Groups : Fluorine or trifluoromethyl groups (as in ) reduce oxidative metabolism .
  • Prodrug Strategies : Mask polar groups (e.g., esterify carboxylic acids) to enhance oral bioavailability .
  • In Vitro Microsomal Assays : Use liver microsomes to identify metabolic hotspots and guide structural modifications .

Advanced: How to resolve contradictions between in vitro potency and in vivo efficacy?

Methodological Answer:

  • Bioavailability Assessment : Measure plasma concentrations via LC-MS/MS to detect absorption issues .
  • Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to identify inactive or toxic metabolites .
  • Formulation Optimization : Test solubility enhancers (e.g., cyclodextrins) or nanoemulsions to improve delivery .

Advanced: What computational methods predict binding modes with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with bromodomains (similar to ’s BRD4 inhibitors) .
  • Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories using GROMACS .
  • Free Energy Calculations : Apply MM-GBSA to quantify binding affinities for SAR guidance .

Advanced: How to determine the 3D conformation of the compound for target interaction studies?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., using methanol/water mixtures) and solve structures with SHELX .
  • Density Functional Theory (DFT) : Compare experimental and calculated bond lengths/angles to validate conformations .

Advanced: How to identify and quantify impurities during synthesis?

Methodological Answer:

  • HPLC-MS Analysis : Use C18 columns with gradient elution (e.g., water/acetonitrile + 0.1% formic acid) to detect byproducts .
  • Reference Standards : Compare retention times and MS/MS spectra with certified impurities (e.g., ’s Imp. B and C) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。